molecular formula C13H10N6O B2746752 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide CAS No. 1448043-65-9

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide

Cat. No.: B2746752
CAS No.: 1448043-65-9
M. Wt: 266.264
InChI Key: UWVOHPJKZAFQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide typically involves multi-step reactions. One common method includes the formation of the imidazole ring followed by the construction of the pyrimidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isonicotinamide is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-13(10-1-3-14-4-2-10)18-11-7-12(17-8-16-11)19-6-5-15-9-19/h1-9H,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVOHPJKZAFQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.